![molecular formula C9H11NO2S B1430552 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid CAS No. 1461706-86-4](/img/structure/B1430552.png)
4-Cyclopentyl-1,3-thiazole-5-carboxylic acid
Overview
Description
“4-Cyclopentyl-1,3-thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1461706-86-4 . It has a molecular weight of 197.26 . The IUPAC name for this compound is 4-cyclopentylthiazole-5-carboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-Cyclopentyl-1,3-thiazole-5-carboxylic acid” is 1S/C9H11NO2S/c11-9(12)8-7(10-5-13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) . This indicates that the compound contains 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
“4-Cyclopentyl-1,3-thiazole-5-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 197.26 .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been studied for their potential antimicrobial effects. Research suggests that certain thiazole compounds exhibit significant activity against Gram-positive bacteria, indicating a promising application in developing new antimicrobial agents .
Antitumor Activity
Some thiazoles have been synthesized and evaluated for their antitumor properties. These compounds may interact with cellular components like DNA and topoisomerase II, leading to cell death and offering a pathway for cancer treatment research .
Antioxidant Properties
Thiazole derivatives have also been investigated for their antioxidant capabilities. In vitro studies have shown that certain synthesized thiazole compounds possess potent antioxidant activity, which could be beneficial in combating oxidative stress-related diseases .
DNA Interaction
The ability of thiazole compounds to bind to DNA and induce double-strand breaks presents another research avenue. This interaction is crucial in understanding the mechanism of action for potential therapeutic agents .
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for “4-Cyclopentyl-1,3-thiazole-5-carboxylic acid” are not available, thiazole derivatives are a topic of ongoing research due to their wide range of biological activities . They are often synthesized with variable substituents as target structures and evaluated for their biological activities .
properties
IUPAC Name |
4-cyclopentyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)8-7(10-5-13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMCGOPCUMNCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(SC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1461706-86-4 | |
Record name | 4-cyclopentyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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